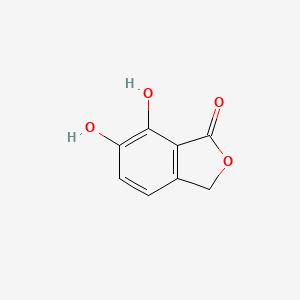

6,7-Dihydroxyisobenzofuran-1(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6O4 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

6,7-dihydroxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H6O4/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2,9-10H,3H2 |

InChI Key |

QLKWSMTVTAYNOX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=C(C=C2)O)O)C(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6,7 Dihydroxyisobenzofuran 1 3h One

Chemical Synthesis Strategies for the Core Scaffold

Multi-step Synthetic Routes

Multi-step syntheses provide a robust and often high-yielding approach to complex molecules by allowing for the purification of intermediates at each stage. A potential multi-step route to 6,7-Dihydroxyisobenzofuran-1(3H)-one could be adapted from established methods for synthesizing similarly substituted phthalides, such as 5,7-dihydroxy-4-methylphthalide.

One such conceptual pathway could begin with a suitably substituted benzoic acid derivative. For instance, a dimethoxybenzoic acid precursor could undergo a series of reactions including formylation or halomethylation, followed by oxidation and subsequent demethylation to yield the desired dihydroxy functionality. The key lactonization step, forming the isobenzofuranone ring, can often be achieved by reduction of a 2-carboxybenzaldehyde (B143210) or a related derivative.

A representative, though not directly reported for this specific compound, multi-step synthesis of a dihydroxyphthalide is the preparation of 5,7-dihydroxy-4-methylphthalide. This synthesis starts from 3,5-dimethoxybenzyl alcohol and proceeds through a five-step sequence, highlighting a common strategy of building the phthalide (B148349) core from a substituted benzyl (B1604629) alcohol.

One-Pot Synthesis Approaches

One-pot syntheses offer advantages in terms of operational simplicity, reduced waste, and time savings by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. While a specific one-pot synthesis for this compound is not prominently documented, general methods for the synthesis of isobenzofuranones can be adapted.

These methods often involve the condensation of a suitable phthalic anhydride (B1165640) or a related dicarboxylic acid derivative with a reducing agent. For the synthesis of dihydroxyphthalides, a potential one-pot strategy could involve the reaction of a polyhydroxybenzene derivative with a source of the lactone ring, possibly through a catalyzed cyclization reaction. For example, the synthesis of dibenzofurans has been achieved through a one-pot Pd-catalyzed cross-coupling/aromatization and Cu-catalyzed Ullmann coupling, demonstrating the feasibility of complex ring formation in a single pot. organic-chemistry.orgnih.gov

Precursor Identification and Utilization

The selection of appropriate precursors is critical for the successful synthesis of this compound. Based on retrosynthetic analysis and known phthalide syntheses, logical precursors would include:

Substituted Benzoic Acids: 3,4-Dimethoxybenzoic acid or a similarly protected dihydroxybenzoic acid could serve as a starting point. The carboxylic acid and an adjacent functional group (e.g., a methyl or halomethyl group) can be manipulated to form the lactone ring.

Polyhydroxybenzenes: A catechol (1,2-dihydroxybenzene) derivative with appropriate ortho substituents could be a precursor for building the fused furanone ring.

Phthalic Anhydrides: A 4,5-dihydroxyphthalic anhydride, if available, could be selectively reduced to the target phthalide.

The following table summarizes potential precursors and their corresponding synthetic approaches.

| Precursor Type | Specific Example (Conceptual) | Synthetic Approach |

| Substituted Benzoic Acid | 3,4-Dimethoxy-2-methylbenzoic acid | Oxidation of the methyl group and subsequent lactonization, followed by demethylation. |

| Polyhydroxybenzene | 3,4-Dihydroxytoluene | Formylation or carboxylation followed by cyclization and oxidation. |

| Phthalic Anhydride | 4,5-Dihydroxyphthalic anhydride | Selective reduction of one carbonyl group. |

Biosynthetic Pathways and Natural Occurrence

Phthalides are a known class of natural products, and it is plausible that this compound is of biological origin. Investigations into its natural sources and the enzymatic machinery responsible for its production provide insights into its ecological role and potential for biotechnological production.

Isolation from Biological Sources (e.g., Fungi, Plants)

While direct isolation of this compound from a natural source has not been explicitly reported in the reviewed literature, numerous structurally related dihydroxy- and trihydroxyphthalides have been identified in fungi. For instance, various hydroxylated methylphthalides have been isolated from fungal species such as Epicoccum purpurascens and Cephalosporium sp.. This suggests that fungi are a promising source for discovering novel phthalide structures, including the target compound.

The isolation of these compounds typically involves the cultivation of the microorganism, followed by extraction of the culture broth and mycelium with organic solvents. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are then employed to purify the individual metabolites.

The following table lists some examples of naturally occurring hydroxylated phthalides and their fungal sources.

| Compound Name | Fungal Source |

| 4,5,6-Trihydroxy-7-methylphthalide | Epicoccum sp. |

| 4,6-Dihydroxy-5-methoxy-7-methylphthalide | Cephalosporium sp. AL031 |

| 5,7-Dihydroxy-4-methylphthalide | (Intermediate in mycophenolic acid biosynthesis) |

Proposed Biosynthetic Routes and Enzyme Systems

The biosynthesis of phthalides in both plants and fungi is generally believed to proceed through the polyketide pathway. chemicalbook.com This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by a polyketide synthase (PKS) enzyme to form a linear polyketide chain. This chain then undergoes a series of cyclization and modification reactions to yield the final phthalide structure.

For this compound, a plausible biosynthetic route would start with the formation of a polyketide backbone by a PKS. This would be followed by cyclization to form the isobenzofuranone core. The characteristic 6,7-dihydroxy substitution pattern would likely be introduced by specific tailoring enzymes, such as cytochrome P450 monooxygenases or other hydroxylases, which catalyze the regioselective hydroxylation of the aromatic ring.

Studies on the biosynthesis of phthalides in the plant Angelica sinensis have identified several key enzymes, including shikimate dehydrogenase and polyphenol oxidase, that are involved in the accumulation of these compounds. researchgate.netnih.govfrontiersin.orgnih.gov While this pathway is specific to plants, it highlights the complex enzymatic machinery required for phthalide biosynthesis. In fungi, the biosynthesis of dihydroxynaphthalene (DHN)-melanin also involves polyketide synthases and subsequent tailoring enzymes, providing a model for the types of enzymes that could be involved in the formation of dihydroxyphthalides. researchgate.netresearchgate.net

Microbial Cultivation and Metabolite Manipulation (e.g., OSMAC strategy)

The production of this compound and other structurally related isobenzofuranones can be approached through microbial fermentation. Many natural isobenzofuranones are polyketides, biosynthesized by fungi and bacteria. researchgate.netnih.gov The manipulation of microbial metabolic pathways to enhance the production of desired compounds or to induce the synthesis of novel derivatives is a key area of research. One powerful approach in this field is the "One Strain, Many Compounds" (OSMAC) strategy. researchgate.netmdpi.comnih.gov

The OSMAC approach is based on the principle that a single microbial strain has the genetic potential to produce a wide variety of secondary metabolites, but many of the corresponding biosynthetic gene clusters are silent or expressed at very low levels under standard laboratory conditions. mdpi.comnih.gov By systematically altering cultivation parameters, these silent gene clusters can be activated, leading to a diversified metabolic profile.

For a hypothetical application of the OSMAC strategy to a microorganism capable of producing this compound, a systematic variation of culture conditions would be implemented. This would involve changes in media composition (carbon and nitrogen sources, mineral salts), physical parameters (temperature, pH, aeration), and the introduction of chemical elicitors or epigenetic modifiers. mdpi.com

Table 1: Hypothetical OSMAC Strategy for Enhancing this compound Production

| Parameter Varied | Condition A (Baseline) | Condition B | Condition C | Condition D | Expected Outcome |

| Carbon Source | Glucose | Starch | Glycerol | Fructose | Altered precursor availability for polyketide synthesis. |

| Nitrogen Source | Peptone | Yeast Extract | Ammonium Sulfate | Sodium Nitrate | Influence on biomass growth and secondary metabolism. |

| pH | 6.5 | 5.0 | 8.0 | Uncontrolled | Impact on enzyme activity and nutrient uptake. |

| Temperature | 25°C | 20°C | 30°C | 28°C | Modulation of metabolic rate and enzyme stability. |

| Additive | None | Valproic Acid (HDAC inhibitor) | 5-Azacytidine (DNMT inhibitor) | Rare earth elements | Epigenetic modification to activate silent gene clusters. |

This table is a hypothetical representation of an OSMAC approach and does not represent actual experimental data.

The rationale behind this strategy is that different nutritional and environmental cues can trigger distinct metabolic responses in the microorganism. For instance, the use of different carbon sources can alter the intracellular pool of acetyl-CoA and malonyl-CoA, the primary building blocks for polyketide biosynthesis. researchgate.net Epigenetic modifiers like histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors can remodel chromatin structure, leading to the transcription of previously silent biosynthetic gene clusters. mdpi.com

Strategic Derivatization for Enhanced Research Utility

The chemical derivatization of this compound is a crucial step in exploring its structure-activity relationships and developing tool compounds for biological research. The presence of two adjacent hydroxyl groups on the aromatic ring offers multiple sites for modification, but also presents challenges in terms of regioselectivity.

Functional Group Modification Approaches (e.g., alkylation, acylation, silylation of hydroxyls)

The modification of the hydroxyl groups through alkylation, acylation, and silylation can significantly alter the physicochemical properties of this compound, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability.

Alkylation: The introduction of alkyl groups can be achieved using various alkylating agents in the presence of a base. The challenge lies in the selective alkylation of one hydroxyl group over the other. The relative acidity of the two hydroxyl groups can be influenced by electronic and steric factors. In catechols, the hydroxyl group para to an electron-withdrawing group is generally more acidic. nih.gov For this compound, the lactone carbonyl group would exert an electron-withdrawing effect, potentially making the 7-OH group slightly more acidic than the 6-OH group.

Acylation: Acylation of the hydroxyl groups to form esters can be accomplished using acyl halides or anhydrides. This modification is often used to create prodrugs or to protect the hydroxyl groups during subsequent synthetic steps. The reactivity of the hydroxyl groups towards acylation can be influenced by steric hindrance and the electronic nature of the acylating agent.

Silylation: Silylation is a common method for protecting hydroxyl groups. Silyl ethers are generally stable under a variety of reaction conditions but can be readily cleaved when desired. The choice of silylating agent (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) allows for tuning the stability of the protecting group.

Table 2: Common Reagents for Hydroxyl Group Modification

| Modification | Reagent Class | Example Reagent | Product Functional Group |

| Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | Ether |

| Dialkyl Sulfates | Dimethyl Sulfate ((CH₃)₂SO₄) | Ether | |

| Acylation | Acyl Halides | Acetyl Chloride (CH₃COCl) | Ester |

| Acyl Anhydrides | Acetic Anhydride ((CH₃CO)₂O) | Ester | |

| Silylation | Silyl Halides | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl Ether |

Formation of Conjugates and Hybrid Molecules

To enhance the biological activity or to introduce new functionalities, this compound can be conjugated with other molecules to form hybrid compounds. This strategy is widely employed in drug discovery to create molecules with dual modes of action or improved pharmacokinetic properties.

For instance, the isobenzofuranone core could be linked to other bioactive scaffolds, such as flavonoids, alkaloids, or known pharmacophores, via a suitable linker. The catechol moiety provides a convenient handle for such modifications, for example, through ether or ester linkages. The goal of creating such hybrids could be to combine the biological activities of both parent molecules or to target the isobenzofuranone to a specific cellular location.

Regioselective Derivatization Challenges and Solutions

The primary challenge in the derivatization of this compound is achieving regioselectivity, that is, modifying one of the two hydroxyl groups while leaving the other unchanged. Several strategies can be employed to address this challenge:

Exploiting Differences in Acidity: As mentioned, the subtle difference in the pKa values of the two hydroxyl groups can be exploited. By using a stoichiometric amount of a carefully chosen base, the more acidic proton can be selectively removed, and the resulting phenoxide can then react with an electrophile. researchgate.net

Use of Bulky Reagents: Steric hindrance can be used to direct the reaction to the less hindered hydroxyl group. If one of the hydroxyl groups is more sterically accessible, a bulky reagent will preferentially react at that site.

Protecting Group Strategies: One of the hydroxyl groups can be selectively protected, allowing the other to be modified. The protecting group is then removed in a subsequent step. The formation of a cyclic protecting group, such as a cyclic carbonate or acetal, that spans both hydroxyl groups can also be a useful strategy for certain transformations. mdpi.com

Directed Metalation: An ortho-directing group can be used to guide a metalating agent to a specific position, allowing for subsequent functionalization.

Table 3: Strategies for Regioselective Derivatization of Catechols

| Strategy | Principle | Example Application |

| Kinetic Deprotonation | Use of a strong, hindered base at low temperature to selectively deprotonate the less sterically hindered hydroxyl group. | Selective silylation of the less hindered hydroxyl. |

| Thermodynamic Control | Use of a weaker base to allow for equilibration and selective reaction at the more acidic hydroxyl group. | Selective alkylation of the more acidic hydroxyl. |

| Cyclic Protecting Groups | Formation of a temporary bridge between the two hydroxyls to allow for reactions elsewhere in the molecule. | Protection as a cyclic carbonate or acetonide. |

| Enzymatic Catalysis | Use of enzymes that can exhibit high regioselectivity in their reactions. | Enzyme-catalyzed acylation or glycosylation. |

Advanced Structural Elucidation and Spectroscopic Characterization of 6,7 Dihydroxyisobenzofuran 1 3h One and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 6,7-Dihydroxyisobenzofuran-1(3H)-one (molecular formula C₈H₆O₄), the expected exact mass can be calculated and compared against the experimental value. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap are commonly employed.

The expected monoisotopic mass of C₈H₆O₄ is 166.0266 Da. HRMS analysis would be expected to yield a measured mass within a very narrow tolerance (typically < 5 ppm), thus confirming the molecular formula and ruling out other potential elemental compositions. For instance, in the analysis of a novel isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide (C₁₀H₁₀O₅), HRMS (ESI-MS) provided a measured m/z of 211.0601 [M+H]⁺, corresponding to the calculated exact mass of 211.0606, thereby confirming its elemental formula. nih.gov

Table 1: Expected HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₈H₇O₄⁺ | 167.0344 |

| [M+Na]⁺ | C₈H₆O₄Na⁺ | 189.0164 |

This table is predictive and illustrates the expected values for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D techniques)

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

For this compound, the ¹H NMR spectrum would be expected to show signals for the two aromatic protons, the methylene (B1212753) protons of the lactone ring, and the two hydroxyl protons. The aromatic protons would likely appear as doublets, with their coupling constant indicating their ortho relationship. The methylene protons would appear as a singlet.

The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of their chemical environment (aromatic, carbonyl, methylene).

2D NMR experiments are crucial for assembling the structure:

COSY (Correlation Spectroscopy) would establish the coupling between the two ortho aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

In a study of the related compound 4,6-dihydroxy-5-methoxy-7-methylphthalide, extensive 1D and 2D NMR experiments were used to assign all proton and carbon signals and to place the substituents on the aromatic ring definitively. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H at position) |

|---|---|---|---|

| 1 | ~170 | - | - |

| 3 | ~70 | ~5.2 (s, 2H) | C1, C3a, C4 |

| 3a | ~125 | - | - |

| 4 | ~115 | ~7.0 (d, J=8 Hz) | C3, C5, C7a |

| 5 | ~110 | ~6.9 (d, J=8 Hz) | C4, C6, C7 |

| 6 | ~145 | - | - |

| 7 | ~150 | - | - |

| 7a | ~130 | - | - |

| 6-OH | - | Exchangeable | C5, C6, C7 |

Note: This table is predictive, based on data from analogous compounds and chemical shift principles. Actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.com These two methods are often complementary, as some vibrational modes may be more active in one technique than the other. americanpharmaceuticalreview.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ due to the phenolic hydroxyl groups.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.

C=O stretching: A strong, sharp band for the γ-lactone carbonyl group, typically around 1760-1740 cm⁻¹. This is a highly diagnostic peak for the isobenzofuranone core.

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

C-O stretching: Bands corresponding to the phenolic C-O and the ester C-O bonds in the 1300-1000 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign the vibrational modes observed in experimental spectra. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Phenolic OH | O-H stretch | 3400-3200 (broad) | Weak |

| Aromatic C-H | C-H stretch | 3100-3000 | Strong |

| Aliphatic CH₂ | C-H stretch | 2950-2850 | Medium |

| Lactone C=O | C=O stretch | 1760-1740 | Medium |

| Aromatic C=C | C=C stretch | 1600-1450 | Strong |

This table is predictive and based on established group frequencies for similar functional groups.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and chromophoric system of a molecule. The isobenzofuranone core, with its fused benzene (B151609) ring, constitutes a significant chromophore.

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of a substituted benzene ring. The presence of the hydroxyl groups (auxochromes) and the carbonyl group will influence the position and intensity of these bands. Typically, substituted phthalides show absorption bands in the UV region, often between 250 and 350 nm. The solvent can also influence the position of the absorption maxima (solvatochromism), providing information about the nature of the electronic transitions. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all isobenzofuranones are strongly fluorescent, the presence of the dihydroxy-substituted aromatic ring may confer fluorescent properties. An emission spectrum would be recorded by exciting the molecule at its absorption maximum. The resulting spectrum, including the Stokes shift (the difference between the absorption and emission maxima), would be characteristic of the compound's electronic excited states.

Chiroptical Methods for Stereochemical Determination (if applicable to derivatives)

The parent compound, this compound, is achiral. However, if a substituent is introduced at the C3 position of the lactone ring, a stereocenter is created, leading to the possibility of enantiomers. In such cases, chiroptical methods are essential for determining the absolute configuration of the chiral derivative.

These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. researchgate.net

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with wavelength.

For chiral derivatives of this compound, experimental CD spectra can be compared with spectra predicted by quantum mechanical calculations (e.g., time-dependent DFT) for a known configuration (R or S) to assign the absolute stereochemistry of the isolated compound. researchgate.net

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique yields bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For this compound, a successful crystal structure determination would confirm the planarity of the fused ring system and the geometry of the lactone ring. It would also reveal details of the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing.

In the case of chiral derivatives, single-crystal X-ray crystallography is the gold standard for determining both relative and absolute stereochemistry. When a heavy atom is not present in the molecule, derivatization with a chiral reagent of known configuration may be necessary to determine the absolute configuration using anomalous dispersion effects.

Table 4: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₆O₄ |

Chemical Reactivity and Transformation Mechanisms of 6,7 Dihydroxyisobenzofuran 1 3h One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 6,7-Dihydroxyisobenzofuran-1(3H)-one is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two hydroxyl (-OH) groups. These groups are strong activating, ortho-, para-directing substituents, significantly increasing the nucleophilicity of the aromatic ring. The lactone ring, specifically the carbonyl group, acts as a deactivating group through its electron-withdrawing inductive and resonance effects.

In a typical EAS reaction, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product.

The directing effects of the substituents on the benzene ring of this compound are crucial in determining the regioselectivity of EAS reactions. The two hydroxyl groups at positions 6 and 7 strongly direct incoming electrophiles to the positions ortho and para relative to them. In this specific molecule, the positions ortho to the hydroxyl groups are at C-5 and C-8 (if we consider the phthalide (B148349) numbering), and the positions para are occupied by the fused lactone ring. Therefore, substitution is most likely to occur at the available ortho positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6,7-dihydroxyisobenzofuran-1(3H)-one |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-6,7-dihydroxyisobenzofuran-1(3H)-one |

| Sulfonation | SO₃, H₂SO₄ | 6,7-Dihydroxy-1-oxo-1,3-dihydroisobenzofuran-5-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 5-Alkyl-6,7-dihydroxyisobenzofuran-1(3H)-one |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 5-Acyl-6,7-dihydroxyisobenzofuran-1(3H)-one |

It is important to note that the reaction conditions for these transformations would need to be carefully controlled to avoid potential side reactions, such as oxidation of the electron-rich phenol (B47542) ring or reactions involving the lactone and hydroxyl groups.

Nucleophilic Reactivity of the Lactone Moiety

The lactone moiety in this compound contains an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. These reactions typically proceed via a tetrahedral intermediate, which can then collapse to yield a ring-opened product or, in some cases, undergo further transformation.

Hydrolysis: Under basic or acidic conditions, the lactone can undergo hydrolysis to yield the corresponding carboxylic acid. In the case of this compound, this would result in the formation of 2-(hydroxymethyl)-3,4-dihydroxybenzoic acid. Basic hydrolysis is typically irreversible due to the deprotonation of the resulting carboxylic acid.

Ammonolysis and Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the opening of the lactone ring to form the corresponding amide. For instance, reaction with ammonia would yield 2-(hydroxymethyl)-3,4-dihydroxybenzamide.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that can add to the carbonyl group of the lactone. Typically, the initial addition opens the lactone ring to form a ketone, which can then be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

Reactions Involving Hydroxyl Groups

The two phenolic hydroxyl groups at positions 6 and 7 are reactive sites that can undergo a variety of transformations typical of phenols.

Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide ion, followed by reaction with an alkyl halide. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 6,7-dimethoxyisobenzofuran-1(3H)-one.

Esterification: The hydroxyl groups can be acylated to form esters. This is commonly achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetic anhydride and pyridine (B92270) would lead to the formation of 6,7-diacetoxyisobenzofuran-1(3H)-one.

Oxidation and Reduction Pathways

The different functional groups in this compound exhibit distinct redox properties.

Oxidation: The phenolic hydroxyl groups are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including quinone-type structures. Strong oxidizing agents could potentially lead to the degradation of the aromatic ring.

Reduction: The lactone carbonyl group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the lactone to the corresponding diol, in this case, benzene-1,2-diol substituted with a hydroxymethyl group. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), might be less effective for lactone reduction under standard conditions but could potentially react under specific conditions.

Ring-Opening and Ring-Closing Reactions of the Isobenzofuranone Core

The stability of the isobenzofuranone core is influenced by the reaction conditions.

Ring-Opening: As discussed in the context of nucleophilic reactivity, the lactone ring can be opened by various nucleophiles. Acid- or base-catalyzed hydrolysis are common examples of ring-opening reactions. Reductive cleavage of the lactone ring can also occur under certain conditions.

Ring-Closing: The synthesis of this compound itself involves a ring-closing reaction. While specific synthetic routes to this exact molecule are not widely documented, analogous phthalides are often synthesized through the cyclization of a suitably substituted benzoic acid derivative, such as a 2-(halomethyl)benzoic acid or a 2-formylbenzoic acid via reduction and subsequent cyclization. For this compound, a plausible synthetic precursor would be a derivative of 3,4-dihydroxy-2-methylbenzoic acid.

Catalytic Transformations

Catalytic methods can be employed to effect various transformations on this compound.

Catalytic Hydrogenation: This process can be used to reduce the aromatic ring or the lactone, depending on the catalyst and reaction conditions. For example, catalytic hydrogenation over a noble metal catalyst like palladium or platinum could potentially reduce the benzene ring. More forcing conditions might be required to reduce the lactone.

Transition-Metal Catalyzed Cross-Coupling Reactions: To utilize this pathway, the hydroxyl groups would first need to be converted into better leaving groups, such as triflates (-OTf). The resulting aryl triflates could then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon bonds at the 6 and 7 positions.

Computational Chemistry and Theoretical Studies of 6,7 Dihydroxyisobenzofuran 1 3h One

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This approach is instrumental in identifying potential biological targets for 6,7-Dihydroxyisobenzofuran-1(3H)-one and elucidating the molecular basis of its activity.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from crystallographic databases like the Protein Data Bank (PDB). In docking simulations, the ligand is placed into the binding site of the protein, and its conformational flexibility is explored to find the most stable binding pose. Scoring functions are then used to estimate the binding affinity, typically expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.govorientjchem.org

For this compound, the presence of the catechol (dihydroxybenzene) moiety and the lactone ring suggests several possible interactions. The hydroxyl groups are excellent hydrogen bond donors and acceptors, likely forming hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, and asparagine in a protein's active site. nih.gov The aromatic ring system can participate in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Studies on structurally related isobenzofuranone derivatives have shown their potential to inhibit enzymes like α-glucosidase and α-amylase, which are relevant targets in diabetes. nih.govresearchgate.net Docking analyses of these compounds revealed key interactions within the enzyme active sites that are responsible for their inhibitory activity. researchgate.net Similarly, docking studies of phenolic compounds with enzymes like phospholipase A2 and human pancreatic α-amylase have demonstrated that hydrogen bonds and hydrophobic interactions are the primary forces driving the binding. nih.govufms.br These studies serve as a model for how this compound could be investigated against various protein targets.

A hypothetical docking study of this compound against a target like cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, could yield results similar to those shown in the interactive table below.

Interactive Data Table: Hypothetical Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| COX-2 | -8.5 | Arg120, Tyr355 | Hydrogen Bond |

| Phe518, Trp387 | π-π Stacking | ||

| α-Glucosidase | -7.9 | Asp215, Arg442 | Hydrogen Bond |

| Phe178 | Hydrophobic | ||

| TNF-α | -7.2 | Tyr119, Gly121 | Hydrogen Bond |

| Leu57 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, lipophilicity, and electronic characteristics, determine its activity. researchgate.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and identify the key molecular features that can be modified to enhance potency. mdpi.com

The QSAR process involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. For this compound, this would involve synthesizing and testing a library of its derivatives.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple properties like molecular weight and logP (a measure of lipophilicity) to more complex 2D and 3D descriptors representing topology and electronic properties. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govechemcom.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. researchgate.net

Studies on isobenzofuran-1(3H)-one and phthalimide (B116566) analogues have successfully used QSAR to elucidate design principles for improving inhibitory activity against various targets. researchgate.netechemcom.com For example, a QSAR study on phthalimide-based inhibitors of HIV-1 integrase revealed that increased lipophilicity and the presence of halogen substituents were favorable for activity, while increased molecular branching was detrimental. researchgate.net Another comparative QSAR study on aryl-substituted isobenzofuran-1(3H)-ones identified key descriptors that played a major role in their biological activities. echemcom.com These models provide a roadmap for designing more potent derivatives.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net Unlike molecular mechanics, which relies on empirical force fields, DFT calculations are based on the principles of quantum mechanics, providing a more fundamental and accurate description of molecular properties.

For this compound, DFT can be used to calculate a variety of important electronic properties:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org This is valuable for predicting how the molecule will interact with other molecules, including protein residues.

Bond Dissociation Enthalpy (BDE): For a phenolic compound like this compound, the BDE of the O-H bonds in the catechol moiety is a key indicator of its antioxidant potential. A lower BDE suggests that the hydrogen atom can be more easily donated to neutralize free radicals. rsc.org

DFT studies on catechol and its derivatives have shown that the hydroxyl groups significantly influence the electronic properties and reactivity. researchgate.netrsc.org Such studies can predict how substituents on the isobenzofuranone ring would modulate the antioxidant capacity and binding interactions of this compound. rsc.org

Data Table: Representative DFT-Calculated Properties for Phenolic Compounds

| Property | Description | Typical Finding for Catechol Derivatives |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | High energy, indicating good electron-donating (antioxidant) potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low energy, suggesting potential for accepting electrons in certain reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap often correlates with higher reactivity. |

| O-H BDE | Enthalpy required to break the phenolic O-H bond homolytically. | Lower BDE values are associated with higher antioxidant activity. rsc.org |

Conformational Analysis and Energy Landscape Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net The relative energies of these conformers determine the molecule's preferred shape, which in turn affects its biological activity, as protein binding sites are often highly sensitive to the ligand's conformation.

The potential energy surface, or energy landscape, is a conceptual framework that describes the energy of a molecule as a function of its geometry. rsc.orgnih.gov Minima on this landscape correspond to stable conformers, while saddle points represent the transition states for interconversion between them.

For this compound, key conformational flexibility exists in the orientation of the two hydroxyl groups of the catechol moiety. The relative orientation of these groups can be influenced by intramolecular hydrogen bonding and interactions with the solvent. rsc.org Computational studies on phenol (B47542) and catechol derivatives have shown that the presence and position of substituents can create significant energy barriers to rotation, favoring specific conformations. researchgate.netrsc.org For instance, in isolated catechol, an intramolecular hydrogen bond between the two hydroxyl groups stabilizes a planar conformation. However, in a protic solvent like water, this internal hydrogen bond can be disrupted in favor of stronger hydrogen bonds with the surrounding water molecules. rsc.orgrsc.org Understanding the conformational preferences of this compound is crucial for accurately predicting its binding mode in docking simulations.

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe how the complex behaves in a simulated physiological environment (typically including water and ions).

MD simulations are used to:

Assess Binding Stability: By running a simulation for tens to hundreds of nanoseconds, one can verify if the binding pose predicted by docking is stable or if the ligand dissociates from the binding site. nih.gov

Analyze Intermolecular Interactions: MD simulations can track the formation and breaking of hydrogen bonds and other interactions over time, providing a more detailed picture of the binding dynamics. nih.gov

Observe Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects, which are missed in rigid-receptor docking.

Study the Role of Water: MD explicitly includes water molecules, revealing their crucial role in mediating protein-ligand interactions. researchgate.net

For this compound, an MD simulation of its complex with a target protein would provide insights into the stability of the key hydrogen bonds formed by its catechol hydroxyls. Simulations of related catechol and isobenzofuranone derivatives have been used to validate docking results and confirm the stability of the predicted binding modes. nih.govnih.gov These studies often analyze metrics like the root-mean-square deviation (RMSD) of the ligand to quantify its stability within the binding pocket over the course of the simulation.

Advanced Analytical Methodologies for 6,7 Dihydroxyisobenzofuran 1 3h One Research

Chromatographic Techniques for Separation and Purification (HPLC, UPLC, GC)

Chromatographic techniques are fundamental for the isolation and purification of 6,7-Dihydroxyisobenzofuran-1(3H)-one from complex mixtures such as herbal extracts or synthetic reaction products. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phthalides and related compounds. A facile reversed-phase HPLC method can be employed for the separation and quantification of such analogues. jfda-online.com The separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (like sodium acetate (B1210297) buffer) and an organic modifier (such as acetonitrile). jfda-online.com Diode-Array Detection (DAD) is often coupled with HPLC to provide spectral information, aiding in peak identification and purity assessment. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. mdpi.com This is achieved by using columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.com UPLC systems, when coupled with mass spectrometry, provide a powerful platform for the rapid and sensitive analysis of complex biological samples.

Gas Chromatography (GC) is another valuable technique, particularly for volatile and thermally stable compounds. However, due to the polar nature of the hydroxyl groups and the lactone ring in this compound, derivatization is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis. nih.gov Silylation is a common derivatization procedure for phenolic compounds, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the volatility of the analyte, allowing for its separation on a GC column. nih.govnih.gov

Table 1: Illustrative Chromatographic Conditions for the Analysis of Structurally Similar Phthalides

| Parameter | HPLC | UPLC | GC (after derivatization) |

|---|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) jfda-online.com | C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Capillary column (e.g., 30 m x 0.25 mm) nih.gov |

| Mobile Phase/Carrier Gas | Gradient of aqueous buffer and acetonitrile (B52724) jfda-online.com | Gradient of aqueous formic acid and acetonitrile | Helium nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min | 1 - 2 mL/min nih.gov |

| Detector | Diode-Array Detector (DAD) nih.gov | Tandem Mass Spectrometer (MS/MS) | Mass Spectrometer (MS) nih.gov |

| Temperature | Ambient | 40°C | Temperature programmed (e.g., 70°C to 280°C) nih.gov |

Mass Spectrometry-Based Quantification (LC-MS/MS, GC-MS)

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the sensitive and selective quantification of organic molecules in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the determination of trace amounts of compounds in biological fluids and other complex samples. nih.gov This method has been successfully applied for the analysis of aristolochic acid analogues, which share structural similarities with this compound. proquest.comsemanticscholar.orgresearchgate.net The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and reduces matrix interference. proquest.comsemanticscholar.org The development of LC-MS/MS methods involves the optimization of chromatographic conditions to achieve good peak shape and separation, as well as the fine-tuning of mass spectrometric parameters for optimal sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. matec-conferences.org For non-volatile compounds like this compound, derivatization is a prerequisite for GC-MS analysis. nih.gov The derivatized compound can then be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity.

Table 2: Representative Mass Spectrometry Parameters for the Analysis of Related Compounds

| Parameter | LC-MS/MS | GC-MS (after derivatization) |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Electron Impact (EI) |

| Scan Mode | Multiple Reaction Monitoring (MRM) proquest.comsemanticscholar.org | Full Scan or Selected Ion Monitoring (SIM) |

| Polarity | Positive or Negative | Not Applicable |

| Precursor Ion (m/z) | Specific to the analyte | Specific to the derivatized analyte |

| Product Ion(s) (m/z) | Specific to the analyte's fragmentation | Specific to the fragmentation of the derivatized analyte |

Spectroscopic Quantification Methods

Spectroscopic methods offer alternative approaches for the quantification of this compound, often with the advantages of simplicity and high throughput.

UV-Visible Spectrophotometry can be utilized for the quantification of compounds containing chromophores. The phenolic rings and the lactone moiety in this compound are expected to exhibit characteristic UV absorbance. While less selective than chromatographic methods, spectrophotometry can be a rapid and cost-effective tool for concentration determination in relatively pure samples.

Fluorometric Determination is a highly sensitive spectroscopic technique. nih.govresearchgate.net Phenolic compounds can exhibit intrinsic fluorescence or can be derivatized to produce fluorescent products. The development of a fluorometric method would involve determining the optimal excitation and emission wavelengths for this compound. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range, allowing for its quantification. nih.gov The sensitivity of fluorometric methods can be exceptionally high, with limits of detection often in the nanomolar range. nih.gov

Development of Derivatization Reagents for Analytical Applications

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. nih.gov For this compound, derivatization can be employed to improve its volatility for GC analysis, enhance its ionization efficiency for MS detection, or introduce a fluorescent tag for spectroscopic quantification.

For Gas Chromatography , silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert polar hydroxyl groups into less polar and more volatile trimethylsilyl ethers. nih.gov Another approach is acetylation using reagents like acetic anhydride (B1165640), which converts phenols into their corresponding acetate esters. gnest.org

In the context of Liquid Chromatography-Mass Spectrometry , derivatization can significantly improve the ionization efficiency and, consequently, the sensitivity of the analysis. nih.gov Reagents that introduce a permanently charged group or a readily ionizable moiety can lead to a substantial enhancement in the MS signal. While specific reagents for this compound are not extensively documented, reagents targeting phenolic hydroxyl groups could be applicable.

For Spectroscopic Quantification , derivatization can be used to attach a fluorophore to the molecule, thereby enabling highly sensitive fluorescence detection. This is particularly useful if the intrinsic fluorescence of the compound is weak or subject to interference.

Table 3: Common Derivatization Approaches for Phenolic Compounds

| Analytical Technique | Derivatization Goal | Example Reagent(s) | Resulting Derivative |

|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility and thermal stability nih.gov | Silylating agents (e.g., BSTFA, MSTFA) nih.gov | Trimethylsilyl ether |

| Increase volatility | Acetic Anhydride gnest.org | Acetate ester | |

| LC-MS/MS | Enhance ionization efficiency nih.gov | Reagents with permanently charged groups | Charged derivative |

| Fluorometric Detection | Introduce a fluorescent tag | Dansyl chloride, Fluorescamine | Fluorescent derivative |

Applications and Translational Research Aspects of 6,7 Dihydroxyisobenzofuran 1 3h One in Chemical Biology and Medicinal Chemistry

Utility as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or target. According to the National Institutes of Health (NIH) Molecular Libraries Screening Centers Network, an ideal chemical probe should exhibit high affinity for its primary target (typically below 100 nM) and at least a tenfold selectivity against related targets. nih.gov While only a small percentage of existing drugs meet these stringent criteria, the development of such selective molecules is crucial for understanding biological pathways and validating new drug targets. nih.gov

Derivatives of the isobenzofuran-1(3H)-one scaffold have been developed as selective inhibitors for specific biological targets, demonstrating their potential utility as chemical probes. For instance, a series of novel isobenzofuran-1(3H)-one derivatives were designed and synthesized as inhibitors of the TREK-1 (TWIK-related potassium channel 1). nih.gov One of the most potent compounds, Cpd8l, selectively inhibited TREK-1 with an IC50 value of 0.81 μM and displayed over 30-fold selectivity against other potassium, sodium, and TRP channels. nih.gov This level of potency and selectivity highlights the potential of the isobenzofuran-1(3H)-one scaffold to generate chemical probes for investigating the physiological and pathological roles of ion channels like TREK-1. nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry and Drug Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a valuable starting point for the design of new drugs. nih.govresearchgate.netufrj.br These scaffolds are often found in a variety of biologically active compounds, including natural products and synthetic drugs. nih.gov The concept of privileged structures is a powerful tool in drug discovery, allowing medicinal chemists to create libraries of compounds based on a central core and screen them against various receptors to identify new therapeutic agents. researchgate.net

The isobenzofuran-1(3H)-one nucleus can be considered a privileged scaffold due to its presence in a wide range of biologically active molecules. nih.gov This structural motif is a key component in compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. nih.govnih.govnih.gov The versatility of the isobenzofuran-1(3H)-one scaffold allows for the synthesis of a variety of derivatives with different biological profiles, underscoring its importance in the design and discovery of new drugs. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. rsc.orgnih.gov By systematically modifying different parts of a molecule, researchers can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. researchgate.netrsc.org

Several SAR studies have been conducted on isobenzofuran-1(3H)-one derivatives to optimize their biological activities. For example, in the development of novel monoamine oxidase (MAO) inhibitors, a series of 3,6-disubstituted isobenzofuran-1(3H)-ones were synthesized and evaluated. nih.gov These studies revealed that the presence of an (R)-3-hydroxypyrrolidine moiety at the 6-position resulted in a preferable inhibition of the MAO-B isoform. nih.gov Furthermore, the substitution at the 3-position with a 4'-fluorobenzyl or a 3',4'-difluorobenzyl ring led to the most potent MAO-B inhibitors, with IC50 values of 0.35 μM and 0.32 μM, respectively. nih.gov

Another study on isobenzofuran-1(3H)-one derivatives as TREK-1 inhibitors demonstrated the importance of substitutions on the isobenzofuranone core for activity and selectivity. nih.gov These SAR studies are instrumental in guiding the design of more potent and selective compounds based on the isobenzofuran-1(3H)-one scaffold.

| Compound ID | 3-Position Substituent | 6-Position Substituent | MAO-B IC50 (μM) |

| 6c | 4'-fluorobenzyl | (R)-3-hydroxypyrrolidine | 0.35 |

| 6m | 3',4'-difluorobenzyl | (R)-3-hydroxypyrrolidine | 0.32 |

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. This approach aims to create new compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action.

While specific molecular hybridization strategies for 6,7-Dihydroxyisobenzofuran-1(3H)-one are not extensively documented, the broader benzofuran (B130515) scaffold has been utilized in such approaches. For instance, benzofuran derivatives have been hybridized with other heterocyclic scaffolds, such as imidazole (B134444) and quinazolinone, to create novel anticancer agents. nih.gov One study reported the synthesis of a library of hybrid molecules by fusing a benzofuran moiety with imidazole and quinazolinone rings. nih.gov These hybrid compounds were tested for their cytotoxic activity against human breast cancer (MCF-7) cells, and several derivatives showed successful inhibition of cancer cell growth. nih.gov This demonstrates the potential of applying molecular hybridization strategies to the isobenzofuran-1(3H)-one scaffold to develop new therapeutic agents with enhanced properties.

Implications for Novel Therapeutic Lead Discovery

The isobenzofuran-1(3H)-one scaffold has significant implications for the discovery of novel therapeutic leads for a variety of diseases. The diverse biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs.

Research has shown that isobenzofuran-1(3H)-one derivatives possess a range of pharmacological properties. For example, novel 3,6-disubstituted isobenzofuran-1(3H)-ones have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.gov Additionally, a series of isobenzofuran-1(3H)-one derivatives have been discovered as selective inhibitors of the TREK-1 potassium channel, which has implications for the treatment of ischemic stroke. nih.gov

Furthermore, various phthalides (isobenzofuran-1(3H)-ones) have been synthesized and evaluated for their cytotoxic, antibacterial, and antifungal activities. nih.gov Some of these compounds showed promising cytotoxic effects and were highly active against both Gram-negative and Gram-positive bacteria, as well as a broad spectrum of fungi. nih.gov These findings underscore the potential of the isobenzofuran-1(3H)-one scaffold in the discovery and development of new therapeutic agents for a wide range of medical conditions.

| Biological Target/Activity | Lead Compound/Derivative | Therapeutic Potential |

| Monoamine Oxidase B (MAO-B) | 3,6-disubstituted isobenzofuran-1(3H)-ones | Neurodegenerative Diseases |

| TREK-1 Potassium Channel | Substituted isobenzofuran-1(3H)-ones | Ischemic Stroke |

| Cytotoxic, Antibacterial, Antifungal | Various Phthalide (B148349) Derivatives | Cancer, Infectious Diseases |

Future Directions and Emerging Research Avenues for 6,7 Dihydroxyisobenzofuran 1 3h One

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to advancing the study of 6,7-Dihydroxyisobenzofuran-1(3H)-one. Future research will likely focus on moving beyond traditional methods to more innovative and efficient strategies. One promising approach involves the use of microwave-assisted organic synthesis, which has been shown to accelerate the formation of isobenzofuran-1(3H)-ones, often leading to higher yields in shorter reaction times. researchgate.net Another area of exploration is the development of one-pot synthesis methods, such as the conversion of o-alkylbenzoic acids to phthalides using reagents like NaBrO3/NaHSO3 in a two-phase system, which simplifies the synthetic process and reduces waste. nih.gov

Furthermore, the application of solid acid catalysts, such as Montmorillonite K-10, in condensation and lactonization reactions presents an environmentally benign alternative to conventional catalysts. researchgate.net The exploration of these and other novel catalytic systems will be crucial for the efficient and scalable production of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Key Reagents/Conditions |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Microwave irradiation |

| One-Pot Conversion | Simplified procedure, reduced waste | o-alkylbenzoic acids, NaBrO3/NaHSO3 |

| Solid Acid Catalysis | Environmentally friendly, reusable catalyst | Montmorillonite K-10 |

Advancements in High-Throughput Screening and Automation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov For this compound, the development of robust and miniaturized HTS assays will be critical for identifying its biological targets and elucidating its mechanism of action. Future HTS campaigns will likely employ cell-based assays to evaluate the compound's effects on specific cellular pathways or disease models. nih.gov

Automation will play a pivotal role in these screening efforts, facilitating the handling of large numbers of samples and ensuring the reproducibility of experimental results. The integration of automated liquid handling systems, robotic plate movers, and high-content imaging systems will enable the efficient screening of this compound against a diverse range of biological targets.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Investigation of Undiscovered Biological Targets and Mechanisms

While initial research may point towards certain biological activities, a comprehensive understanding of the full therapeutic potential of this compound requires the identification of all its biological targets and the elucidation of its mechanisms of action. Future research will likely involve a combination of computational and experimental approaches to uncover novel targets.

Target identification strategies may include affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates. Additionally, chemoproteomics approaches can be used to identify proteins that are covalently modified by reactive derivatives of the compound. The isobenzofuran-1(3H)-one scaffold has been investigated for its inhibitory activity against enzymes like monoamine oxidases, suggesting a potential area of investigation for this compound. nih.gov

Development of Advanced Chemical Probes and Imaging Agents

To visualize the distribution and target engagement of this compound in living systems, the development of advanced chemical probes and imaging agents is essential. This involves chemically modifying the core structure of the compound to incorporate reporter moieties, such as fluorescent dyes or positron-emitting isotopes for positron emission tomography (PET) imaging.

These imaging agents will enable researchers to study the pharmacokinetics and pharmacodynamics of this compound in real-time, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for optimizing the compound's therapeutic efficacy and minimizing potential off-target effects.

Sustainability in Synthesis and Production

In line with the growing emphasis on green chemistry, future efforts in the synthesis and production of this compound will prioritize sustainability. This includes the use of renewable starting materials, the development of solvent-free or aqueous-based reaction conditions, and the minimization of waste generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.